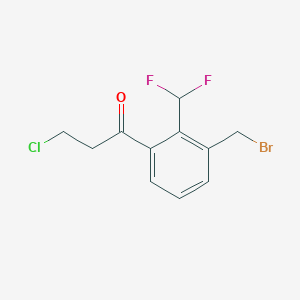
1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a difluoromethyl group, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a difluoromethyl-substituted aromatic compound, followed by the introduction of a chloropropanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloropropanone moiety can also participate in electrophilic reactions, further contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one
- 1-(3-(Bromomethyl)-2-(methyl)phenyl)-3-chloropropan-1-one
Comparison:
- Uniqueness: The presence of both bromomethyl and difluoromethyl groups in 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one makes it unique compared to its analogs. The difluoromethyl group imparts distinct electronic properties, enhancing the compound’s reactivity and stability.
- Reactivity: The difluoromethyl group can influence the compound’s reactivity in substitution and oxidation reactions, making it more versatile in synthetic applications.
- Applications: While similar compounds may share some applications, the specific combination of functional groups in this compound provides unique opportunities for research and development in various fields.
Eigenschaften
Molekularformel |
C11H10BrClF2O |
|---|---|
Molekulargewicht |
311.55 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-2-(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O/c12-6-7-2-1-3-8(9(16)4-5-13)10(7)11(14)15/h1-3,11H,4-6H2 |
InChI-Schlüssel |
KLGSLNRWTUZWOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)CCCl)C(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


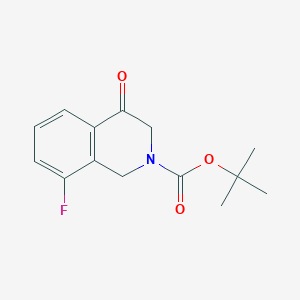
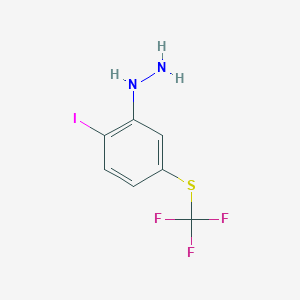
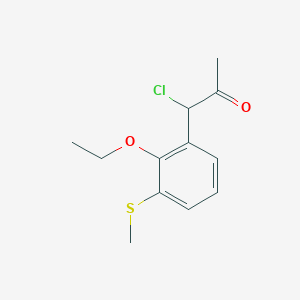
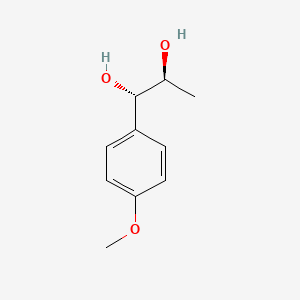

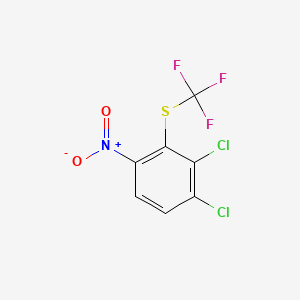
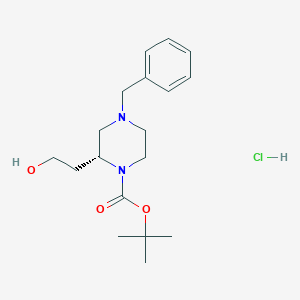
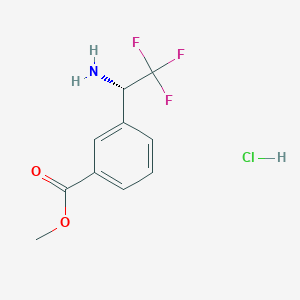
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B14053261.png)



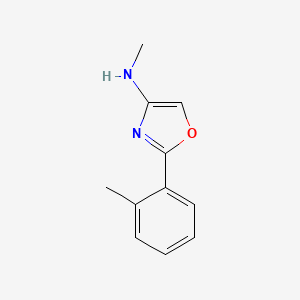
![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)
